molecular formula C9H9BrClN3 B14906596 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine

Cat. No.: B14906596
M. Wt: 274.54 g/mol
InChI Key: NAUSRUDYPBONFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity . Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

8-bromo-6-chloro-3-propan-2-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H9BrClN3/c1-5(2)7-4-12-9-6(10)3-8(11)13-14(7)9/h3-5H,1-2H3

InChI Key

NAUSRUDYPBONFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1N=C(C=C2Br)Cl

Origin of Product

United States

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